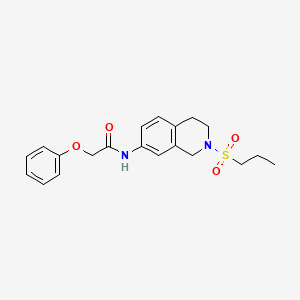

2-phenoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-phenoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic organic compound that holds significance in various scientific fields. It's characterized by the combination of a phenoxy group, a sulfonyl group, and an isoquinoline derivative, making it a versatile molecule for diverse applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multi-step reactions. Initially, the tetrahydroisoquinoline core is prepared through Pictet-Spengler reaction, followed by introducing the sulfonyl and phenoxy groups via substitution reactions. The final step usually involves acylation to attach the acetamide group. This process demands precise control over reaction conditions such as temperature, pH, and solvent choice.

Industrial Production Methods

On an industrial scale, the synthesis might employ continuous flow chemistry to ensure consistent product quality and increased yield. Optimization of catalysts and reaction intermediates is critical to improving efficiency and minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-phenoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide undergoes various reactions:

Oxidation: : Often catalyzed by agents like PCC (Pyridinium chlorochromate).

Reduction: : Typically involves hydrogenation using Pd/C as a catalyst.

Substitution: : Nucleophilic substitution reactions, especially at the phenoxy group.

Common Reagents and Conditions

Oxidation: : PCC in dichloromethane.

Reduction: : Hydrogen gas in the presence of Pd/C under mild pressure.

Substitution: : Using alkyl halides in the presence of a base like NaH.

Major Products

Major products depend on the reaction type but commonly include oxidized or reduced analogs and substituted derivatives tailored for further applications.

Wissenschaftliche Forschungsanwendungen

2-phenoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide has found applications in:

Chemistry: : As an intermediate in organic synthesis, facilitating the formation of complex molecules.

Biology: : Used in studies of enzyme inhibition and protein binding due to its structural diversity.

Medicine: : Potential therapeutic agent owing to its bioactive properties, investigated for anti-inflammatory and anticancer activities.

Industry: : In the development of novel materials and chemical processes.

Wirkmechanismus

The compound's mechanism of action primarily involves interaction with molecular targets such as enzymes and receptors. Its sulfonyl group is key in forming strong bonds with target proteins, disrupting their normal function. Pathways influenced include those related to inflammation and cell proliferation, making it a candidate for drug development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-phenoxy-N-(2-methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline: : Similar but lacks the propyl group.

2-phenoxy-N-(2-ethylsulfonyl)-1,2,3,4-tetrahydroisoquinoline: : Ethyl group instead of propyl, exhibiting different steric effects.

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide: : Without the phenoxy group, impacting its chemical reactivity.

Uniqueness

Its uniqueness lies in the specific combination of the phenoxy, propylsulfonyl, and acetamide groups, making it structurally distinct and functionally versatile for a range of applications.

Hope this sheds some light on 2-phenoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide! Is there something more specific you’d like to know?

Biologische Aktivität

2-Phenoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core, which is known for its diverse biological activities. The specific structure can be represented as follows:

This structure includes a phenoxy group and a propylsulfonyl moiety, contributing to its pharmacological profile.

1. Analgesic Activity

Recent studies have demonstrated that derivatives of acetamide compounds exhibit significant analgesic properties. For instance, in a study utilizing the Eddy hot plate method on rats, several derivatives were synthesized and tested for their analgesic efficacy. Notably, compounds similar to this compound showed promising results compared to traditional analgesics like Diclofenac .

2. Antimicrobial Activity

Compounds with a phenoxy-N-arylacetamide scaffold have exhibited antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar activity .

3. Anticancer Properties

The tetrahydroisoquinoline derivatives have been explored for their anticancer potential. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

The biological activities of this compound are likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in pain pathways and inflammation.

- Receptor Modulation : The interaction with various receptors (e.g., opioid receptors) may contribute to its analgesic effects.

- Cell Cycle Arrest : In cancer cells, these compounds may induce cell cycle arrest and promote apoptosis.

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

- A study involving a series of N-substituted acetamides demonstrated significant analgesic effects in animal models, indicating that modifications to the tetrahydroisoquinoline structure can enhance therapeutic outcomes .

- Another investigation into the antimicrobial properties of phenoxy-N-acetamides revealed effective inhibition against resistant bacterial strains, underscoring the potential for developing new antibiotics based on this scaffold .

Data Table: Biological Activities Overview

Eigenschaften

IUPAC Name |

2-phenoxy-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-2-12-27(24,25)22-11-10-16-8-9-18(13-17(16)14-22)21-20(23)15-26-19-6-4-3-5-7-19/h3-9,13H,2,10-12,14-15H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCWOGAJIOTHBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.